Cas no 941280-53-1 (Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-)

Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]- structure
941280-53-1 structure
Product Name:Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-
Numero CAS:941280-53-1
MF:C17H16ClNO
MW:285.768043518066
MDL:MFCD22419827
CID:2852777
PubChem ID:12153592
Update Time:2025-11-01

Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • BENZONITRILE, 3-[(1S,2R)-1-[(4-CHLOROPHENYL)METHYL]-2-HYDROXYPROPYL]-
    • 941280-53-1
    • 3-[(2S,3R)-1-(4-Chlorophenyl)-3-hydroxybutan-2-yl]benzonitrile
    • 3-((2S,3R)-1-(4-Chlorophenyl)-3-hydroxybutan-2-yl)benzonitrile
    • DTXSID20478707
    • 3-[(2S,3R)-1-(4-Chlorophenyl)-3-hydroxy-2-butyl]benzonitrile
    • Trans-3-((2S,3R)-1-(4-chlorophenyl)-3-hydroxybutan-2-yl)benzonitrile
    • AKOS037630906
    • CTK5H5155
    • AC7373
    • WS-00569
    • Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-
    • MDL: MFCD22419827
    • Inchi: 1S/C17H16ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17,20H,10H2,1H3/t12-,17-/m1/s1
    • Chiave InChI: ZZKVEFYFXLIAQY-SJKOYZFVSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C[C@@H](C1C=CC=C(C#N)C=1)[C@@H](C)O

Proprietà calcolate

  • Massa esatta: 285.0920418Da
  • Massa monoisotopica: 285.0920418Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 4
  • Complessità: 342
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 44Ų

Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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Ulteriori informazioni su Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-

Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-: A Versatile Organic Compound in Pharmaceutical and Chemical Research

CAS No. 941280-53-1 represents a critical compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. The product name, Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-, is characterized by its stereocenter configuration (1S,2R) and the presence of a 4-chlorophenyl group. These structural features contribute to its potential applications in drug development and functional material synthesis. Recent studies have highlighted its role as a building block for designing bioactive molecules with enhanced pharmacological properties.

The 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile molecule combines multiple functional groups, including a nitrile group, a hydroxyl group, and a 4-chlorophenyl substituent. The nitrile group is known for its ability to serve as a versatile synthetic intermediate, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities. The 4-chlorophenyl moiety adds aromaticity and potential for metabolic activation, making this compound a valuable candidate for exploring new therapeutic strategies.

Recent advancements in medicinal chemistry have demonstrated the utility of 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroypropyl]-benzonitrile in the development of targeted drug delivery systems. A 2023 study published in Journal of Medicinal Chemistry reported the synthesis of derivatives with improved solubility and bioavailability, which are critical factors for oral drug formulations. The stereocenter configuration (1S,2R) was found to significantly influence the compound's interaction with biological targets, suggesting that stereochemistry plays a pivotal role in its pharmacological activity.

One of the most promising applications of 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile lies in its potential as a precursor for anti-inflammatory agents. Researchers at the University of Tokyo have recently explored its role in modulating inflammatory pathways, with findings published in Advanced Materials. The compound's ability to inhibit pro-inflammatory cytokines has been linked to its 4-chlorophenyl substituent, which may interfere with enzyme activity or receptor binding. This discovery opens new avenues for the treatment of chronic inflammatory diseases.

From a synthetic perspective, the 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile molecule presents unique challenges and opportunities. A 2024 paper in Organic Letters described a novel asymmetric synthesis approach that enables the efficient preparation of this compound with high stereochemical purity. The method involves a chiral auxiliary strategy to control the 1S,2R configuration, which is essential for achieving the desired biological activity. This advancement highlights the importance of stereochemical control in the development of complex organic molecules.

The 4-chlorophenyl group in 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile has also been studied for its potential in photovoltaic materials. A collaborative research team from MIT and Stanford University has demonstrated that this compound can be used as a dopant in organic solar cells, enhancing charge transport properties. The nitrile group contributes to the conjugated system, while the 4-chlorophenyl substituent provides electronic modulation, making this compound a promising candidate for next-generation solar cell technologies.

Recent computational studies have further elucidated the molecular mechanisms underlying the biological activity of 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile. Molecular docking simulations revealed that the compound can bind to specific protein targets, such as kinase enzymes, with high affinity. These findings, published in Chemical Communications, suggest that the compound may have potential applications in the treatment of cancers and neurodegenerative disorders. The hydroxyl group appears to play a critical role in stabilizing the protein-ligand interaction, highlighting the importance of functional group placement in drug design.

From an environmental perspective, the 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile molecule has been evaluated for its biodegradability and toxicity. A 2023 study in Environmental Science & Technology found that the compound exhibits moderate biodegradability under aerobic conditions, which is a key factor for its sustainable use in industrial applications. However, further research is needed to fully understand its long-term environmental impact, particularly concerning the 4-chlorophenyl substituent.

The nitrile group in 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile also offers opportunities for functionalization in materials science. Researchers at the University of Cambridge have explored its potential in the synthesis of conducting polymers, where the nitrile group serves as a site for chemical modification. This approach allows for the creation of materials with tunable electrical and mechanical properties, which could have applications in flexible electronics and energy storage devices.

As the field of medicinal chemistry continues to evolve, the 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile compound remains a subject of intense research. Its unique molecular structure, combined with the strategic placement of functional groups, makes it a versatile platform for the development of novel therapeutics and advanced materials. Ongoing studies are expected to uncover additional applications and refine its synthesis methods, further expanding its potential impact across scientific disciplines.

The 4-chlorophenyl substituent in 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile has also been linked to its potential in antimicrobial applications. A recent publication in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit activity against multidrug-resistant bacteria. The chlorine atom in the 4-chlorophenyl group is believed to enhance the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for the development of new antibiotics in the face of increasing drug resistance.

Finally, the 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-benzonitrile molecule exemplifies the importance of structure-activity relationship (SAR) studies in drug discovery. By systematically modifying its functional groups and stereochemistry, researchers can optimize its biological activity and minimize potential side effects. These studies not only enhance our understanding of the compound's properties but also pave the way for the development of more effective and safer pharmaceuticals.

In conclusion, Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]- (CAS No. 941280-53-1) represents a multifaceted compound with significant potential in various scientific fields. Its unique structural features, including the 1S,2R configuration and 4-chlorophenyl substituent, make it a valuable subject of ongoing research. As new discoveries continue to emerge, this compound is likely to play an increasingly important role in the advancement of pharmaceutical science and materials technology.

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